

The Discovery and Development of LAQ824 (Dacinostat): A Technical Overview

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Compound of Interest

Compound Name: *Dacinostat*

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Abstract

LAQ824, also known as **Dacinostat**, is a potent, second-generation, pan-histone deacetylase (HDAC) inhibitor belonging to the cinnamic acid hydroxamate class. Its discovery stemmed from a systematic medicinal chemistry effort to develop novel, well-tolerated, and efficacious anticancer agents. Preclinical studies have demonstrated its ability to induce cell cycle arrest, apoptosis, and inhibit tumor growth across a range of hematologic and solid tumor models. A key feature of LAQ824's mechanism is the induction of hyperacetylation in both histone and non-histone proteins, notably the molecular chaperone Heat Shock Protein 90 (HSP90), leading to the degradation of multiple oncogenic client proteins. Phase I clinical trials have established its safety profile and recommended dose for further studies, confirming its pharmacodynamic effects in patients. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of LAQ824.

Discovery and Optimization

The journey to LAQ824 began with screening natural products that induced the expression of the cyclin-dependent kinase inhibitor p21(waf1), a key regulator of cell cycle progression.^[1] This cell-based screen identified potent HDAC inhibitors like trapoxin B and trichostatin A.^[1] A parallel effort focused on synthetic compounds, starting with simple structures and evolving through systematic structural exploration.^[1]

A key breakthrough was the identification of the cinnamyl hydroxamic acid NVP-LAK974 from the Novartis compound archive.^[1] While possessing good enzymatic and cellular potency, NVP-LAK974 suffered from poor in vivo efficacy.^[1] This prompted a focused medicinal chemistry program to optimize the cinnamyl hydroxamate scaffold. This effort culminated in the synthesis of NVP-LAQ824, which distinguished itself with a superior profile of tolerability, potency, and significant in vivo antitumor activity in xenograft models.^{[1][2]}

Mechanism of Action

LAQ824 exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of class I and class II histone deacetylases. This inhibition leads to the accumulation of acetyl groups on both histone and non-histone protein targets.

Histone Hyperacetylation and Transcriptional Regulation

As a pan-HDAC inhibitor, LAQ824 prevents the removal of acetyl groups from the lysine residues of histones H3 and H4.^{[2][3]} This hyperacetylation leads to a more relaxed chromatin structure, allowing for the transcriptional activation of previously silenced genes, including tumor suppressor genes. A prime example is the transcriptional activation of the CDKN1A gene, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases.^{[2][4][5][6]} The induction of p21 leads to cell cycle arrest, primarily at the G2/M phase, and contributes to the antiproliferative effects of LAQ824.^{[2][3]}

Non-Histone Protein Targets: The Role of HSP90

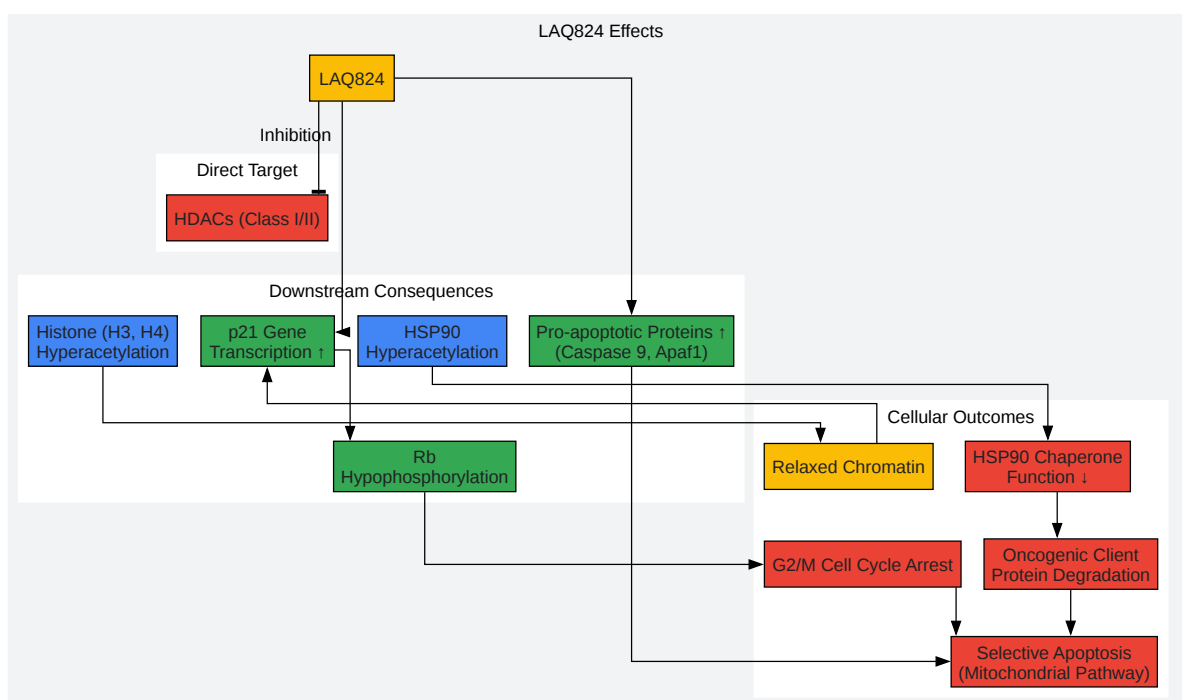
A distinguishing feature of LAQ824 is its effect on non-histone proteins, particularly the molecular chaperone HSP90. LAQ824 treatment leads to the hyperacetylation of HSP90, which disrupts its chaperone function.^{[7][8][9]} This inhibition prevents HSP90 from stabilizing its numerous "client" proteins, many of which are critical oncoproteins involved in cell growth, proliferation, and survival, such as Bcr-Abl and Raf-1.^{[8][9][10]} The subsequent degradation of these client proteins via the proteasome pathway is a key contributor to LAQ824's potent antitumor activity.^[10] The inhibition of HSP90 is often accompanied by a compensatory increase in the expression of HSP72, serving as a molecular signature of this off-target effect.^{[7][11][12]}

Induction of Apoptosis

LAQ824 selectively induces apoptosis in cancer cells while largely sparing normal cells.[2][3][13] This selective induction of cell death is mediated through the mitochondrial pathway.[13] Treatment with LAQ824 leads to the increased expression and activity of pro-apoptotic proteins like caspase 9 and Apaf1, and promotes the release of mitochondrial factors such as cytochrome c and AIF (Apoptosis-Inducing Factor).[13] Furthermore, LAQ824-induced apoptosis involves the activation of the caspase cascade, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP).[6]

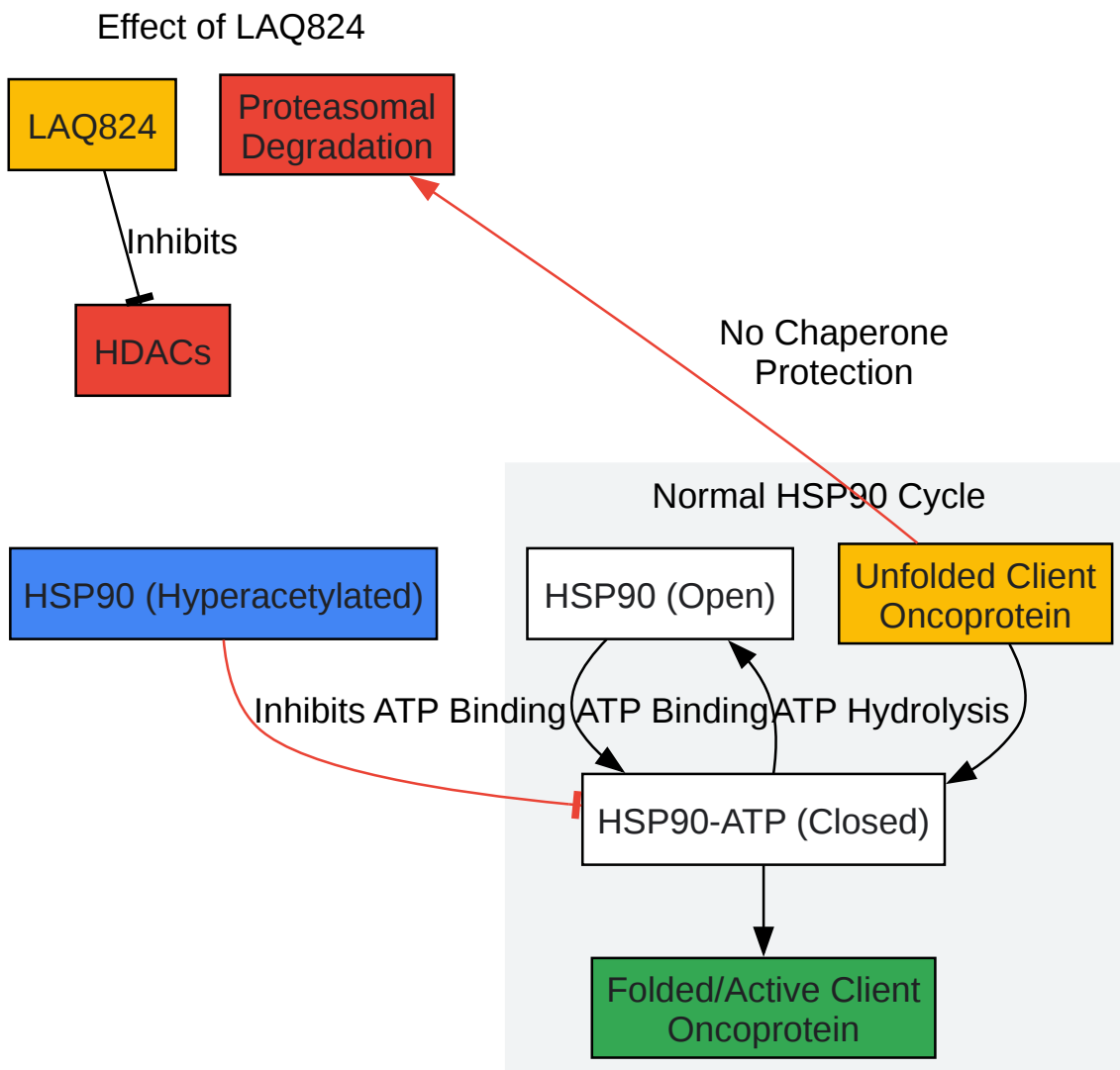
Signaling Pathways

The antitumor activity of LAQ824 involves the modulation of several critical signaling pathways. The primary pathway involves HDAC inhibition leading to p21 induction, retinoblastoma protein (Rb) hypophosphorylation, and subsequent cell cycle arrest and apoptosis. Additionally, the inhibition of the HSP90 chaperone cycle represents a crucial parallel pathway. More recent studies have also indicated that LAQ824 can activate the Notch signaling pathway in hematopoietic and solid tumor cells, which may have implications for combination therapies. [14][15][16]



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Caption: LAQ824 Mechanism of Action Pathway.



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Caption: Inhibition of the HSP90 Chaperone Cycle by LAQ824.

Preclinical Data

LAQ824 has demonstrated significant antitumor activity in a wide array of preclinical models, both in vitro and in vivo.

In Vitro Activity

LAQ824 is a potent inhibitor of HDAC enzymatic activity with an IC₅₀ value of approximately 32 nM.^[4] It selectively inhibits the growth of various cancer cell lines at submicromolar concentrations, while requiring higher concentrations to affect normal fibroblasts.^{[2][4]} The compound has shown potent activity against cell lines derived from multiple myeloma, myeloid leukemia, colon cancer, lung cancer, and breast cancer.^{[4][7][9][17]}

Table 1: In Vitro Potency of LAQ824 in Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value	Reference
HCT116	Colon Cancer	IC ₅₀	0.01 µM	^[4]
H1299	Non-small Cell Lung Cancer	IC ₅₀	0.15 µM	^[4]
Multiple Myeloma (MM.1S)	Multiple Myeloma	IC ₅₀ (24h)	~100 nM	^[6]
-	General HDAC Inhibition	IC ₅₀	32 nM	^[4]
-	p21 Promoter Activation	AC ₅₀	0.30 µM	^[4]

In Vivo Efficacy

The in vitro activity of LAQ824 translates to significant antitumor effects in vivo. In a human colon tumor (HCT116) xenograft model, LAQ824 produced dose-dependent inhibitory effects on tumor growth.^{[4][5]} It has also demonstrated efficacy in murine models of leukemia and multiple myeloma, leading to a significant prolongation of survival in treated mice compared to controls.^{[5][17][18]}

In vivo studies confirmed the mechanism of action, showing that LAQ824 treatment leads to the hyperacetylation of histone H4 in tumors. Furthermore, the biological activity of LAQ824 in vivo has been successfully monitored non-invasively using 3'-deoxy-3'-[¹⁸F]fluorothymidine positron emission tomography ([¹⁸F]FLT-PET), which measures changes in thymidine kinase 1 (TK1), a downstream target regulated by the LAQ824-p21-Rb pathway.^[19]

Table 2: In Vivo Activity of LAQ824 in HCT116 Xenograft Model

Treatment Group	Dose	Outcome	Reference
LAQ824	5 mg/kg	Significant decrease in tumor [18F]FLT uptake	
LAQ824	25 mg/kg	Significant, dose-dependent decrease in tumor [18F]FLT uptake	
LAQ824	100 mg/kg	Inhibitory effects on tumor growth	[4]

Clinical Development

Based on its promising preclinical profile, LAQ824 advanced into Phase I clinical trials for patients with advanced solid tumors and hematologic malignancies.

Phase I Study Design

A key Phase I, open-label, dose-escalating study was conducted to determine the safety, tolerability, maximum tolerated dose (MTD), and the pharmacokinetic-pharmacodynamic profile of LAQ824.[7][11][12] The drug was administered as a 3-hour intravenous infusion on days 1, 2, and 3 of a 21-day cycle.[7][11][12] Dose escalation followed a modified continual reassessment method.[7][11]

Clinical Findings

A total of 39 patients were treated across seven dose levels ranging from 6 to 100 mg/m². [7][11][12] The most common dose-limiting toxicities (DLTs) included transaminitis, fatigue, atrial fibrillation, raised serum creatinine, and hyperbilirubinemia.[7][11][12]

Pharmacokinetic analysis showed that the area under the plasma concentration curve (AUC) increased proportionally with the dose.[7][11][12] The median terminal half-life of LAQ824 ranged from 8 to 14 hours.[7][11][12]

Table 3: Summary of Phase I Pharmacokinetic Parameters for LAQ824

Dose Level (mg/m ²)	Mean AUC ₀₋₂₄ on Day 1 (ng·h/mL)	Median Terminal Half-life (hours)	Reference
6	240.6	8 - 14	[8]
72	2721.7	8 - 14	[8]

Pharmacodynamic studies on peripheral blood mononuclear cells (PBMCs) and tumor biopsies confirmed target engagement.[7][11] A consistent accumulation of acetylated histones was observed post-treatment starting at the 24 mg/m² dose level.[7][11][12] At higher doses, changes consistent with HSP90 inhibition, such as modulation of HSP90 client proteins and increased HSP72 levels, were also observed.[7][11]

While no objective responses were documented in this trial, three patients experienced stable disease for up to 14 months.[7][11][12] Based on the safety and pharmacodynamic data, future efficacy trials were recommended to evaluate doses in the range of 24 to 72 mg/m². [7][11][12]

Key Experimental Protocols

The development of LAQ824 relied on a series of standard and specialized assays to determine its potency, mechanism, and efficacy.

HDAC Inhibition Assay

- Objective: To determine the in vitro potency of LAQ824 against HDAC enzymes.
- Methodology:
 - HDAC enzymes are partially purified from cell lysates (e.g., H1299 cells) using ion-exchange chromatography.[4]
 - The enzymatic reaction is typically conducted in a 96-well plate format.
 - The purified enzyme is incubated with a fluorogenic or radiolabeled acetylated substrate in the presence of varying concentrations of LAQ824.

- After a set incubation period, a developing solution (e.g., containing a protease like trypsin for fluorogenic substrates) is added to stop the reaction and generate a signal.
- The signal (fluorescence or radioactivity) is measured, which is proportional to the HDAC activity.
- Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.

Cell Proliferation Assay (MTS/MTT)

- Objective: To measure the antiproliferative effect of LAQ824 on cancer cell lines.
- Methodology:
 - Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 3×10^4 cells/well) and allowed to adhere overnight.[\[20\]](#)
 - The following day, the culture medium is replaced with fresh medium containing serial dilutions of LAQ824. Control wells receive vehicle only.
 - Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).
 - At the end of the incubation, a solution of MTS (or MTT) reagent is added to each well.
 - The plates are incubated for 1-4 hours to allow viable cells to convert the tetrazolium salt into a colored formazan product.
 - The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
 - Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Western Blot Analysis for Pharmacodynamic Markers

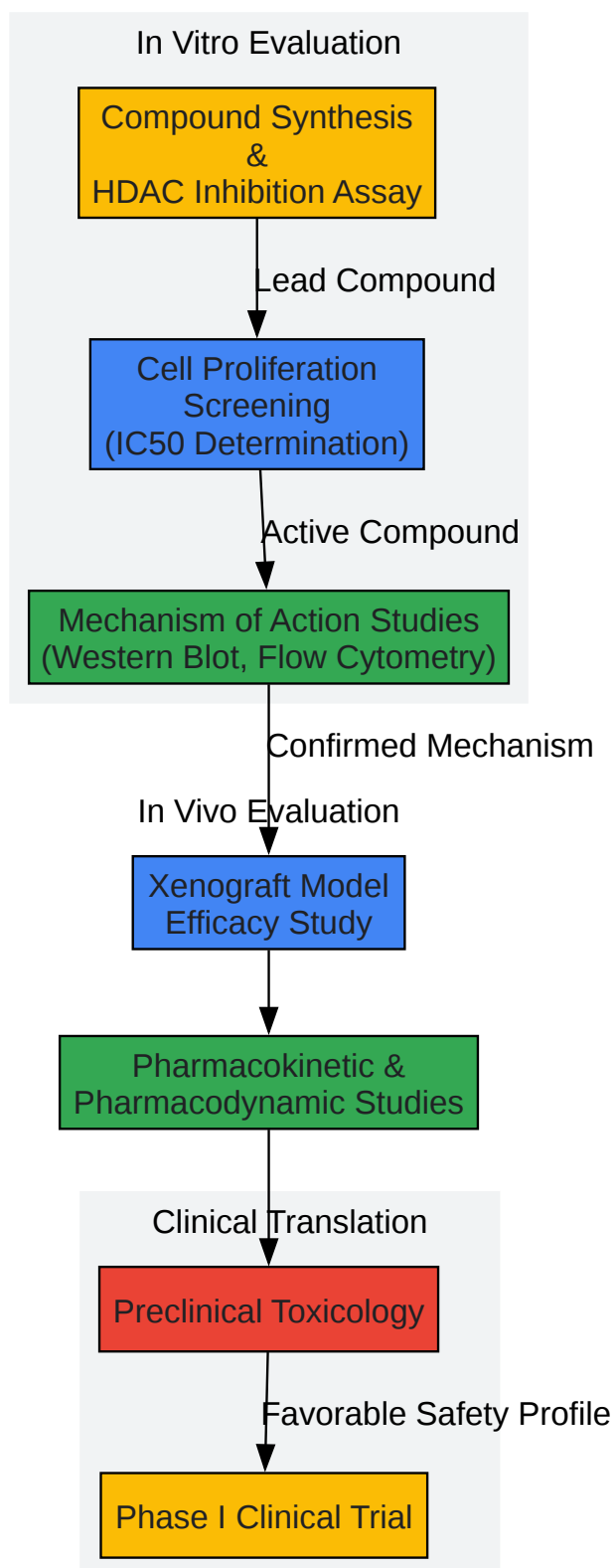
- Objective: To assess the effect of LAQ824 on target proteins and downstream signaling molecules.

- Methodology:
 - Cells or tissues (e.g., PBMCs from patients, tumor biopsies) are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][21]
 - Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
 - Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
 - The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated-Histone H3/H4, p21, HSP72, HSP90 client proteins, β -actin as a loading control).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry can be used for semi-quantitative analysis.

Xenograft Tumor Model

- Objective: To evaluate the in vivo antitumor efficacy of LAQ824.
- Methodology:
 - Human cancer cells (e.g., HCT116) are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nu/nu mice).[4][22]
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - Mice are randomized into treatment and control (vehicle) groups.

- LAQ824 is administered according to a predefined schedule and route (e.g., daily intraperitoneal or intravenous injection).
- Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
- Animal body weight and general health are monitored as indicators of toxicity.
- At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).



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Caption: General Preclinical Development Workflow for LAQ824.

Conclusion

LAQ824 (**Dacinostat**) is a potent, structurally novel HDAC inhibitor that has undergone a rigorous discovery and development process. Its unique dual mechanism, involving both direct epigenetic modulation through histone hyperacetylation and indirect oncogenic pathway disruption via HSP90 inhibition, makes it a compelling anticancer agent. Preclinical studies have consistently demonstrated its efficacy in various cancer models. Phase I clinical trials have established a manageable safety profile and confirmed its biological activity in patients at well-tolerated doses. The journey of LAQ824 from a rational drug design concept to a clinical-stage compound provides a valuable blueprint for the development of targeted epigenetic therapies. Further clinical investigation, particularly in combination with other anticancer agents, will be crucial to fully define its therapeutic potential in oncology.

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